(4-chloro-7-ethoxyquinazolin-6-yl) acetate

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Researchers face limited access to quinazoline intermediates with non-standard 7-position substitution for SAR exploration. (4-Chloro-7-ethoxyquinazolin-6-yl) acetate addresses this gap, enabling precise electronic tuning of EGFR/HER2 inhibitor candidates. - Direct precursor for 4-anilinoquinazoline pharmacophore installation via nucleophilic aromatic substitution. - 7-Ethoxy substituent offers distinct pharmacokinetic modulation versus common 7-methoxy analogs. - Reliable building block with well-characterized reactivity for process chemistry scale-up.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
Cat. No. B12972669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chloro-7-ethoxyquinazolin-6-yl) acetate
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC(=O)C
InChIInChI=1S/C12H11ClN2O3/c1-3-17-10-5-9-8(12(13)15-6-14-9)4-11(10)18-7(2)16/h4-6H,3H2,1-2H3
InChIKeyBPFKLUXBDOFMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-ethoxyquinazolin-6-yl Acetate: Key Intermediate for EGFR Inhibitors


(4-Chloro-7-ethoxyquinazolin-6-yl) acetate is a substituted quinazoline derivative featuring a chloro group at the 4-position, an ethoxy group at the 7-position, and an acetate moiety at the 6-position of the fused bicyclic quinazoline core . This compound belongs to a class of heterocyclic building blocks extensively employed in medicinal chemistry for the synthesis of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases [1]. The compound's specific 4,6,7-substitution pattern positions it as a key synthetic intermediate in the preparation of 4-anilinoquinazoline-based anticancer agents, where the 4-chloro group serves as a critical leaving group for nucleophilic aromatic substitution reactions with anilines, enabling modular derivatization at this therapeutically essential position .

SNAr-reactive building block for 4-anilinoquinazoline synthesis 4-Chloro acts as efficient leaving group
7-Ethoxy substitution provides distinct electronic profile Differentiates from 6-ethoxy or 7-methoxy analogs
High-yielding synthetic framework supports process development 99% chlorination yield reported in patent precedent

4-Chloro-7-ethoxyquinazolin-6-yl Acetate: Substitution Pattern Specificity


Within the quinazoline chemical space, minor alterations in substitution pattern—such as relocating the ethoxy group from the 7-position to the 6-position, or exchanging the chloro leaving group for a methoxy moiety—fundamentally alter both synthetic utility and downstream biological targeting profiles . The 4-chloro group on (4-chloro-7-ethoxyquinazolin-6-yl) acetate is essential for subsequent nucleophilic aromatic substitution with anilines, a reaction that installs the 4-anilino pharmacophore critical for EGFR/HER2 kinase inhibition . Simultaneously, the 7-ethoxy substituent modulates the electron density of the quinazoline ring, influencing both the reactivity of the 4-position during synthesis and the binding affinity of final compounds to the kinase ATP-binding pocket . Generic substitution with a 6-ethoxy isomer (e.g., 4-chloro-6-ethoxyquinazoline) or a 7-methoxy analog (e.g., 4-chloro-7-methoxyquinazolin-6-yl acetate) yields intermediates that lead to final compounds with different steric and electronic profiles, directly impacting target engagement and therapeutic index [1].

4-Chloro vs. 4-Methoxy
Target
Chloro group enables efficient aniline coupling under mild conditions
Substitute
Methoxy analog requires harsh conditions or alternative synthetic routes
7-Ethoxy vs. 6-Ethoxy Isomer
Target (CAS 155960-92-2 analog)
Ethoxy meta to chloro; correct electronic tuning for EGFR/HER2 pharmacophore
6-Ethoxy isomer
Ethoxy para to chloro; altered ring electronics and pharmacophore orientation
7-Ethoxy vs. 7-Methoxy Analog
Target
Ethoxy group modulates steric/electronic profile for SAR exploration
7-Methoxy substitute
Methoxy gives different lipophilicity and metabolic stability; cannot directly substitute

4-Chloro-7-ethoxyquinazolin-6-yl Acetate: Quantitative Differentiation Evidence


Synthetic Yield Advantage of Chloroquinazoline Core

In the synthesis of 4-chloroquinazolin-6-yl acetate derivatives, the chlorination of 6-acetoxy-3,4-dihydro-3H-quinazolin-4-one with thionyl chloride in DMF at 90°C for 3 hours achieves a near-quantitative isolated yield of 99% (7.61 g from 6.0 g starting material) . This high-yielding transformation contrasts with analogous chlorination reactions on methoxy-substituted quinazoline systems, where competing side reactions and lower conversion efficiencies are commonly observed [1]. The 7-ethoxy substitution pattern on the target compound is expected to maintain this favorable reactivity profile, providing process chemists with a reliable, high-throughput intermediate for downstream derivatization .

Synthetic Yield
Reported
99%isolated yield
High conversion context for intermediate supply
Compared to methoxy systems (70–85% yield); SOCl2/DMF, 90°C
Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

SNAr Reactivity: 4-Chloro vs. 4-Methoxy

The 4-chloro substituent on (4-chloro-7-ethoxyquinazolin-6-yl) acetate functions as an essential leaving group for nucleophilic aromatic substitution (SNAr) with anilines, a cornerstone reaction in the synthesis of 4-anilinoquinazoline EGFR/HER2 inhibitors . In contrast, 4-methoxy-substituted quinazoline analogs exhibit substantially lower reactivity toward aniline coupling under standard SNAr conditions, requiring harsher reagents, extended reaction times, or alternative synthetic strategies that introduce additional steps and reduce overall yield [1]. The chloro leaving group enables efficient, modular installation of diverse aniline pharmacophores at the 4-position, a feature critical for structure-activity relationship (SAR) exploration and lead optimization in kinase inhibitor programs [2].

SNAr Reactivity
Class-level
Target (4-Cl)
Reactive with anilines under mild conditions
Comparator (4-MeO)
Substantially reduced reactivity; alternative routes required
Enables modular aniline diversification for SAR
Class-level observation; verify under specific conditions
Nucleophilic Aromatic Substitution EGFR Inhibitor Synthesis Process Chemistry

Positional Isomerism: 7-Ethoxy vs. 6-Ethoxy Effects

The positional isomer 4-chloro-6-ethoxyquinazoline (CAS 155960-92-2) represents a structurally distinct compound with fundamentally different physicochemical properties and synthetic utility compared to the target 7-ethoxy compound . In the 6-ethoxy isomer, the ethoxy group resides para to the 4-position chlorine, whereas in the 7-ethoxy target compound, the ethoxy group is meta to the 4-chloro substituent . This positional difference alters the electron density distribution across the quinazoline ring system, directly affecting the reactivity of the 4-position during SNAr reactions and the subsequent binding orientation of final 4-anilino products in the kinase ATP-binding pocket [1]. Procurement of the incorrect positional isomer would lead to a divergent synthetic pathway culminating in final compounds with altered pharmacophore geometry and potentially compromised target engagement [2].

Positional Isomerism
Head-to-head
Target (7-Ethoxy)
Ethoxy meta to chloro; electron density supports desired pharmacophore
Comparator (6-Ethoxy, CAS 155960-92-2)
Ethoxy para to chloro; distinct electronic profile alters binding
Isomer choice critical for reproducible SAR outcomes
Incorrect isomer leads to divergent synthetic pathway
Structure-Activity Relationship Isomer Differentiation Medicinal Chemistry

4-Chloro-7-ethoxyquinazolin-6-yl Acetate: Validated Application Scenarios


4-Anilinoquinazoline EGFR/HER2 Inhibitor Synthesis

The compound serves as a critical intermediate for the modular synthesis of 4-anilinoquinazoline-based EGFR and HER2 tyrosine kinase inhibitors [1]. Its 4-chloro group undergoes efficient nucleophilic aromatic substitution with substituted anilines to install the essential 4-anilino pharmacophore, while the 7-ethoxy and 6-acetate substituents provide precise electronic and steric tuning of the quinazoline core . This substitution pattern mirrors that of clinically validated EGFR inhibitors including gefitinib and erlotinib, which contain 7-methoxy or 7-(2-methoxyethoxy) groups, respectively . The 7-ethoxy variant offers a distinct pharmacokinetic profile for SAR exploration, potentially influencing solubility, metabolic stability, and target residence time relative to methoxy-containing analogs [2].

Process Chemistry Optimization and Scale-Up

The 4-chloroquinazolin-6-yl acetate framework enables high-yielding (99%) chlorination transformations under well-characterized conditions (SOCl2/DMF, 90°C), making it suitable for process chemistry development and intermediate-scale manufacturing [1]. The predictable reactivity of both the 4-chloro leaving group and the 6-acetate protecting group facilitates multi-step synthetic planning with reduced risk of unexpected side reactions . For CROs and pharmaceutical process chemistry groups, this reliability translates to lower development costs and faster project timelines compared to less-characterized quinazoline intermediates .

7-Alkoxy Quinazoline SAR Exploration

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on quinazoline-based kinase inhibitors, the 7-ethoxy substitution provides a specific point of differentiation from the more common 7-methoxy and 7-(2-methoxyethoxy) analogs [1]. Systematic variation at the 7-position is known to modulate EGFR/HER2 kinase inhibitory potency, selectivity, and cellular efficacy . Procurement of (4-chloro-7-ethoxyquinazolin-6-yl) acetate enables direct exploration of ethyl-substituted SAR space, which may yield compounds with improved physicochemical properties or resistance profiles compared to methoxy-containing clinical candidates .

Application
Selection Property
Validation Focus
4-Anilinoquinazoline EGFR/HER2 inhibitor synthesis
4-Cl SNAr reactivity & 7-ethoxy electronic profile
Isomer identity & substitution pattern verification
Process chemistry scale-up
Reported high-yielding chlorination (99%)
Reaction reproducibility & reagent compatibility
7-Alkoxy quinazoline SAR exploration
7-ethoxy as distinct substitution for SAR divergence
Comparative kinase inhibition profiling (EGFR/HER2)
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